Sulfopyruvate

Catalog No.
S602196
CAS No.
98022-26-5
M.F
C3H4O6S
M. Wt
168.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfopyruvate

CAS Number

98022-26-5

Product Name

Sulfopyruvate

IUPAC Name

2-oxo-3-sulfopropanoic acid

Molecular Formula

C3H4O6S

Molecular Weight

168.13 g/mol

InChI

InChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9)

InChI Key

BUTHMSUEBYPMKJ-UHFFFAOYSA-N

SMILES

C(C(=O)C(=O)O)S(=O)(=O)O

Synonyms

2-carboxy-2-oxoethanesulfonic acid, beta-sulfopyruvic acid

Canonical SMILES

C(C(=O)C(=O)O)S(=O)(=O)O

Description

3-sulfopyruvic acid is a carboxyalkanesulfonic acid comprising pyruvic acid with a sulfo group attached at the C-3 position. It has a role as a mouse metabolite. It is functionally related to a pyruvic acid. It is a conjugate acid of a 3-sulfonatopyruvate(2-).
3-Sulfopyruvic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sulfopyruvate is a natural product found in Homo sapiens and Euglena gracilis with data available.

Sulfopyruvate, also known as beta-sulfopyruvic acid or 2-carboxy-2-oxoethanesulfonic acid, is an organic compound with the molecular formula C₃H₄O₆S. It consists of a pyruvic acid backbone with a sulfonic acid group attached at the C-3 position. This unique structure classifies it as a carboxyalkanesulfonic acid, which imparts distinct chemical properties and biological activities compared to its non-sulfonated counterparts .

, particularly in enzymatic processes. One significant reaction involves its decarboxylation catalyzed by sulfopyruvate decarboxylase, which converts sulfopyruvate into sulfoacetaldehyde. This enzyme reaction is crucial for the metabolism of sulfur-containing compounds in various organisms . Additionally, sulfopyruvate can act as an alternative substrate for mitochondrial malate dehydrogenase, where it is reduced in the presence of NADH, demonstrating its role in metabolic pathways .

Sulfopyruvate exhibits notable biological activity primarily through its role as a substrate in enzymatic reactions. It is involved in the metabolism of cysteinesulfonate and plays a part in sulfur amino acid metabolism. The compound has been shown to be stable and does not decompose spontaneously like some related compounds, making it a reliable substrate for various biochemical assays . Its ability to participate in redox reactions highlights its importance in cellular respiration and energy production.

Sulfopyruvate can be synthesized through both chemical and enzymatic methods. A common chemical synthesis method involves the reaction of bromopyruvic acid with sodium sulfite, yielding beta-sulfopyruvic acid with greater than 90% yield . Enzymatically, it can be prepared via transamination reactions using mitochondrial aspartate aminotransferase, which facilitates the conversion of cysteinesulfonate into sulfopyruvate . The purification of synthesized sulfopyruvate typically involves chromatography techniques to isolate the stable, water-soluble dilithium salt form of the compound.

Sulfopyruvate has several applications in biochemical research and potential therapeutic areas:

  • Biochemical Assays: It serves as a substrate for various enzymatic assays, particularly those involving malate dehydrogenase.
  • Metabolic Studies: Researchers utilize sulfopyruvate to study sulfur metabolism and related enzymatic pathways.
  • Potential Therapeutics: Given its metabolic roles, there is interest in exploring sulfopyruvate's potential therapeutic applications in disorders related to sulfur amino acid metabolism .

Studies on sulfopyruvate interactions focus on its role as a substrate for specific enzymes, particularly sulfopyruvate decarboxylase. Research indicates that this enzyme requires both subunits to form an active dodecameric structure necessary for catalyzing the decarboxylation process efficiently . Additionally, interaction studies have shown that sulfopyruvate's stability compared to similar compounds allows for consistent results in metabolic assays.

Sulfopyruvate shares structural similarities with several other compounds, but its unique sulfonic acid group distinguishes it from others. Here are some similar compounds:

Compound NameStructure DescriptionUnique Features
Pyruvic AcidA simple alpha-keto acid without a sulfonic groupFundamental metabolic intermediate
CysteinesulfonateContains a sulfonic group but differs structurallyInvolved in sulfur metabolism
Beta-SulfinylpyruvateSimilar structure but less stableDecomposes spontaneously
SulfoacetaldehydeProduct of sulfopyruvate decarboxylationServes as an intermediate in sulfur metabolism

Sulfopyruvate's unique sulfonic group contributes to its stability and specific enzymatic roles that are not shared by these other compounds. Its involvement in key metabolic pathways further highlights its significance within biological systems.

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

167.97285902 g/mol

Monoisotopic Mass

167.97285902 g/mol

Heavy Atom Count

10

LogP

-1.701

UNII

8D5GA7PEG6

Other CAS

98022-26-5

Wikipedia

Sulfopyruvate

Dates

Modify: 2024-02-18

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